N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)quinoline-8-sulfonamide

Description

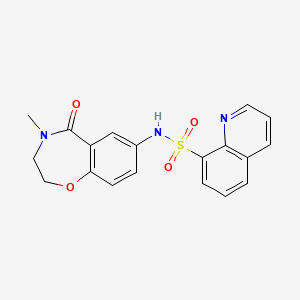

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)quinoline-8-sulfonamide is a heterocyclic compound featuring a benzoxazepine core fused with a quinoline sulfonamide moiety. The benzoxazepine ring system (a seven-membered ring containing nitrogen and oxygen) is substituted with a methyl group at the 4-position, while the sulfonamide linkage at the 7-position connects to the 8-position of a quinoline scaffold.

Properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-22-10-11-26-16-8-7-14(12-15(16)19(22)23)21-27(24,25)17-6-2-4-13-5-3-9-20-18(13)17/h2-9,12,21H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSMLZREYOHJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. These activities suggest that the compound may interact with multiple targets, each contributing to a different aspect of its overall biological activity.

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)quinoline-8-sulfonamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzoxazepine moiety linked to a quinoline sulfonamide. Its molecular formula is , with a molecular weight of approximately 302.35 g/mol.

Research indicates that compounds in the benzoxazepine class can modulate various biological pathways:

- Cytokine Inhibition : Studies have shown that benzoxazepines can suppress the release of interleukin-17 (IL-17) in human T-helper 17 (TH17) cells. This action suggests potential use in autoimmune conditions where IL-17 plays a critical role .

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes involved in metabolic processes, which may contribute to its biological effects.

Antimicrobial Activity

The compound has demonstrated activity against various bacterial strains. In vitro studies have indicated that it can inhibit the growth of Gram-positive and some Gram-negative bacteria at micromolar concentrations. This suggests potential as an antimicrobial agent .

Anti-inflammatory Effects

Research highlights the anti-inflammatory properties of this compound. It has been shown to reduce inflammatory markers in cell culture models, indicating its potential use in treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's disease. Its mechanism may involve modulation of neuroinflammatory pathways and reduction of amyloid-beta peptide levels .

Case Studies

- Autoimmune Disease Model : In a study involving murine models of autoimmune disease, administration of the compound resulted in decreased IL-17 levels and improved clinical scores compared to controls. This supports its potential as a therapeutic agent for conditions like rheumatoid arthritis or multiple sclerosis .

- Infection Models : In models of bacterial infection, the compound was effective in reducing bacterial load and associated inflammation, showcasing its dual action as both an antimicrobial and anti-inflammatory agent .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound’s closest analogs include 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214) and N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide . Structural variations occur in two regions:

Benzoxazepine Substituents: The target compound has a methyl group at the 4-position of the benzoxazepine ring.

BI96214 substitutes this with a 4-ethoxybenzamide, reducing aromatic surface area but enhancing solubility due to the ethoxy group . The cyclohexanecarboxamide analog replaces the aromatic quinoline with a non-aromatic cyclohexane, significantly altering steric and electronic properties .

Physicochemical Properties

*Direct data for the target compound are unavailable; estimates based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.